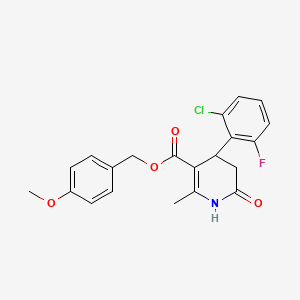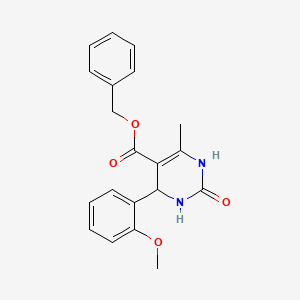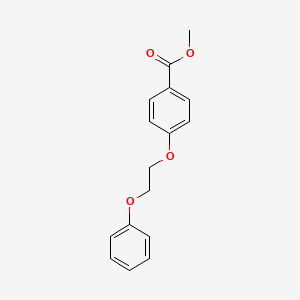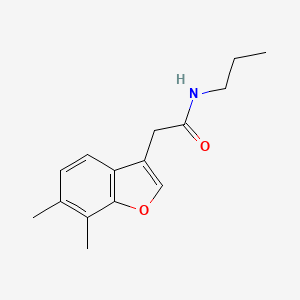
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-propylacetamide is an organic compound with the molecular formula C15H19NO2. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-propylacetamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone derivatives, under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups at positions 6 and 7 can be introduced via Friedel-Crafts alkylation using methylating agents like methyl iodide in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetamide Formation: The acetamide moiety can be introduced by reacting the benzofuran derivative with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
N-Propylation: The final step involves the N-propylation of the acetamide using propyl bromide or propyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: N-alkylated derivatives.
Scientific Research Applications
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-propylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used as a probe to study various biological processes and pathways, particularly those involving benzofuran derivatives.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific enzymes, leading to changes in cellular processes such as inflammation, pain perception, and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide
- 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-ethylacetamide
- 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(3-nitrophenyl)acetamide
Uniqueness
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-propylacetamide is unique due to its specific substitution pattern and the presence of the N-propyl group. This structural feature may confer distinct pharmacological properties and reactivity compared to its analogs. The N-propyl group can influence the compound’s lipophilicity, bioavailability, and interaction with molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-4-7-16-14(17)8-12-9-18-15-11(3)10(2)5-6-13(12)15/h5-6,9H,4,7-8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXAFPGRKHEUHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=COC2=C1C=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amino}-4-oxobutanoic acid](/img/structure/B5061885.png)
![1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5061894.png)
![4-(2,4-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5061904.png)
![5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5061908.png)
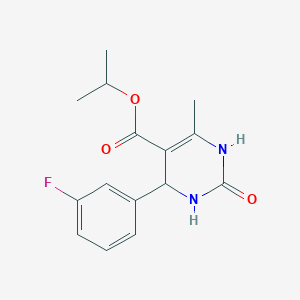
![4-[(Z)-{4-(methoxycarbonyl)-5-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrrol-3-ylidene}methyl]benzoic acid](/img/structure/B5061918.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5061923.png)
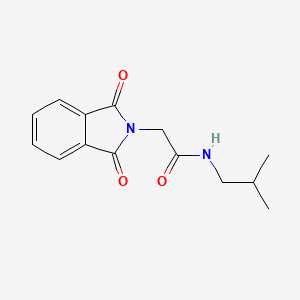
![2-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5061945.png)
![4-chloro-3-[(diphenylacetyl)amino]-N-phenylbenzamide](/img/structure/B5061969.png)
